

# A Comprehensive Technical Guide to Methyl 2-amino-5-isopropylthiazole-4-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                                  |
|----------------|--------------------------------------------------|
| Compound Name: | Methyl 2-amino-5-isopropylthiazole-4-carboxylate |
| Cat. No.:      | B1297937                                         |

[Get Quote](#)

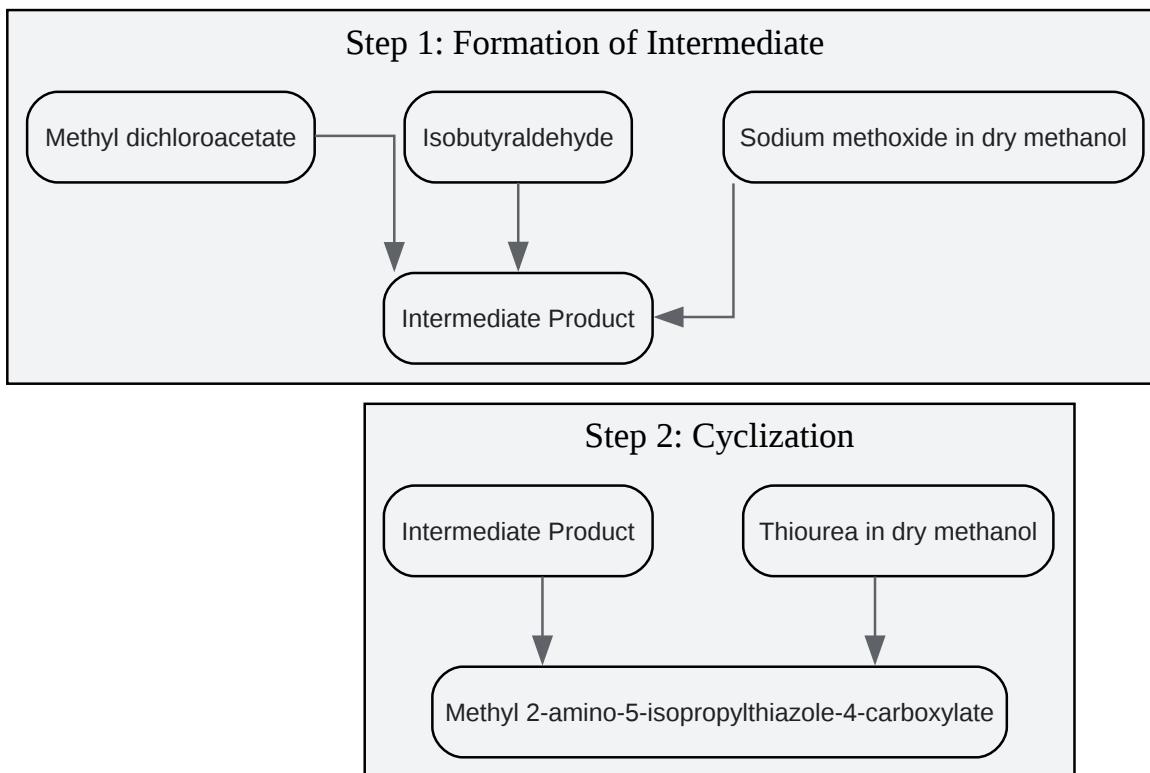
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 2-amino-5-isopropylthiazole-4-carboxylate** is a heterocyclic compound belonging to the 2-aminothiazole class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds, including approved drugs. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and known biological relevance of **Methyl 2-amino-5-isopropylthiazole-4-carboxylate**, presenting data in a structured format to aid researchers and drug development professionals.

## Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The known properties of **Methyl 2-amino-5-isopropylthiazole-4-carboxylate** are summarized below.


| Property                  | Value                                                                          | Source                                  |
|---------------------------|--------------------------------------------------------------------------------|-----------------------------------------|
| Molecular Formula         | C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub> S                 | <a href="#">[1]</a>                     |
| Molecular Weight          | 200.26 g/mol                                                                   | <a href="#">[1]</a>                     |
| Appearance                | Yellow to green solid                                                          | <a href="#">[2]</a>                     |
| Melting Point             | 150-152 °C                                                                     | <a href="#">[2]</a> <a href="#">[3]</a> |
| Boiling Point (Predicted) | 337.1 ± 30.0 °C                                                                | <a href="#">[2]</a>                     |
| pKa (Predicted)           | 2.84 ± 0.10                                                                    | <a href="#">[2]</a>                     |
| Solubility                | No experimental data available in the reviewed literature.                     |                                         |
| LogP (Calculated)         | A calculated XLogP3 of 1.6 is available for the corresponding carboxylic acid. | <a href="#">[4]</a>                     |
| CAS Number                | 81569-25-7                                                                     | <a href="#">[1]</a>                     |

Note: Predicted values are computationally derived and should be confirmed by experimental data. The solubility of 2-aminothiazole derivatives can be challenging, which may impact their bioavailability and formulation.[\[5\]](#)

## Experimental Protocols

### Synthesis of Methyl 2-amino-5-isopropylthiazole-4-carboxylate

A detailed experimental protocol for the synthesis of **Methyl 2-amino-5-isopropylthiazole-4-carboxylate** has been reported in the literature.[\[3\]](#) The synthesis is a multi-step process, which can be summarized in the following workflow.



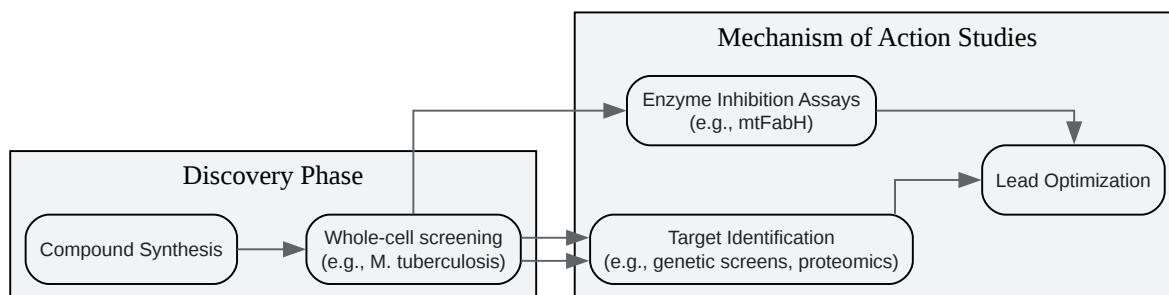
[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Methyl 2-amino-5-isopropylthiazole-4-carboxylate**.

Detailed Methodology:[3]

- Preparation of the Intermediate: To a solution of methyl dichloroacetate and isobutyraldehyde in dry ether, a solution of sodium methoxide in dry methanol is added dropwise over 45 minutes at 273 K (0 °C) with vigorous stirring.
- Work-up of the Intermediate: After one hour, diethyl ether and brine are added to the reaction mixture. The layers are separated, and the ether solution is dried and evaporated to yield the crude intermediate.
- Cyclization Reaction: The crude intermediate is dissolved in dry methanol containing thiourea. The solution is heated under reflux for 4 hours.

- Isolation and Purification: The reaction mixture is concentrated under reduced pressure and neutralized with aqueous ammonia. The product is extracted with dichloromethane and recrystallized from ethanol-water to yield pale-yellow crystals of **Methyl 2-amino-5-isopropylthiazole-4-carboxylate**.


## Biological Activity and Signaling Pathways

The 2-aminothiazole-4-carboxylate scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.

Derivatives of this scaffold have been extensively investigated as potential therapeutic agents, particularly in the field of infectious diseases. Notably, compounds with this core structure have shown promising activity against *Mycobacterium tuberculosis*, the causative agent of tuberculosis.<sup>[5]</sup> While some analogues are known to target the  $\beta$ -ketoacyl-ACP synthase mtFabH, this is not the mechanism of action for all compounds within this class.<sup>[5]</sup>

For **Methyl 2-amino-5-isopropylthiazole-4-carboxylate** specifically, while it belongs to this promising class of compounds, detailed studies on its specific biological targets and mechanism of action are not extensively reported in the public domain. No specific signaling pathways involving this particular molecule have been elucidated in the reviewed literature. The broader class of 2-aminothiazole derivatives has been associated with a wide range of biological activities, including antimicrobial and anticancer effects.

The following diagram illustrates the general approach to identifying the mode of action for novel anti-tubercular agents, a process that would be applicable to **Methyl 2-amino-5-isopropylthiazole-4-carboxylate**.



[Click to download full resolution via product page](#)

Caption: General workflow for anti-tubercular drug discovery and mechanism of action studies.

## Conclusion

**Methyl 2-amino-5-isopropylthiazole-4-carboxylate** is a member of a medicinally important class of compounds. This guide has summarized its key physicochemical properties, providing a detailed protocol for its synthesis. While the broader 2-aminothiazole-4-carboxylate scaffold is known for its anti-tubercular potential, the specific biological target and mode of action for this particular derivative require further investigation. The lack of experimental solubility data is a key knowledge gap that should be addressed in future studies to fully assess its potential as a drug candidate. This compilation of data serves as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 5. Sigma Aldrich Isopropyl 2-amino-4-methylthiazole-5-carboxylate 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Methyl 2-amino-5-isopropylthiazole-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1297937#physicochemical-properties-of-methyl-2-amino-5-isopropylthiazole-4-carboxylate>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)